molecular formula C16H34O4 B1626702 2-(Diethoxymethyl)-1,1-diethoxyheptane CAS No. 30989-73-2

2-(Diethoxymethyl)-1,1-diethoxyheptane

Cat. No.: B1626702
CAS No.: 30989-73-2
M. Wt: 290.44 g/mol
InChI Key: FYVVSNOKHFMGID-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1,1-diethoxyheptane is an organic compound that belongs to the class of ethers It is characterized by the presence of multiple ethoxy groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-1,1-diethoxyheptane typically involves the reaction of heptanal with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then further reacted to form the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of catalysts such as palladium on activated carbon can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-1,1-diethoxyheptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines, depending on the nucleophile used.

Scientific Research Applications

2-(Diethoxymethyl)-1,1-diethoxyheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-1,1-diethoxyheptane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, including the formation of intermediates that can further react to form desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-(Diethoxymethyl)-1,1-diethoxyhexane: Similar structure but with a shorter carbon chain.

    2-(Diethoxymethyl)-1,1-diethoxyoctane: Similar structure but with a longer carbon chain.

    2-(Diethoxymethyl)-1,1-diethoxybutane: Similar structure but with a much shorter carbon chain.

Uniqueness

2-(Diethoxymethyl)-1,1-diethoxyheptane is unique due to its specific carbon chain length, which can influence its physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(diethoxymethyl)-1,1-diethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4/c1-6-11-12-13-14(15(17-7-2)18-8-3)16(19-9-4)20-10-5/h14-16H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVVSNOKHFMGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(OCC)OCC)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496558
Record name 2-(Diethoxymethyl)-1,1-diethoxyheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30989-73-2
Record name 2-(Diethoxymethyl)-1,1-diethoxyheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30989-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethoxymethyl)-1,1-diethoxyheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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